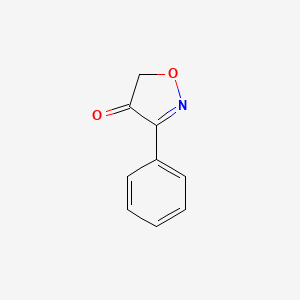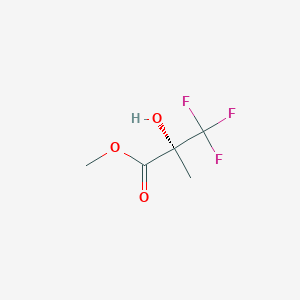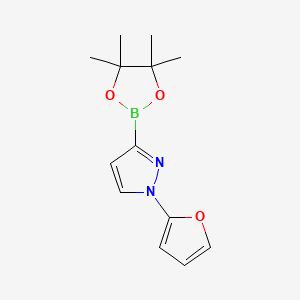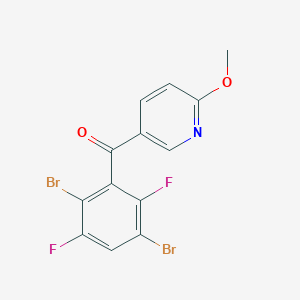
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl and pyridinyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.
作用机制
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
相似化合物的比较
Similar Compounds
(2,5-Dibromo-3,6-difluorophenyl)methanol: This compound shares a similar phenyl ring structure but lacks the pyridinyl group.
(2,5-Dibromo-3,6-difluorophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone and pyridinyl groups.
Uniqueness
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C13H7Br2F2NO2 |
|---|---|
分子量 |
407.00 g/mol |
IUPAC 名称 |
(2,5-dibromo-3,6-difluorophenyl)-(6-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H7Br2F2NO2/c1-20-9-3-2-6(5-18-9)13(19)10-11(15)8(16)4-7(14)12(10)17/h2-5H,1H3 |
InChI 键 |
FNZBEYMMKPHSPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C(=O)C2=C(C(=CC(=C2F)Br)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


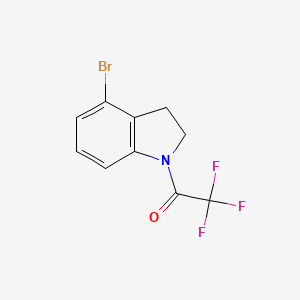
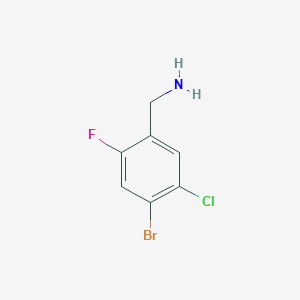
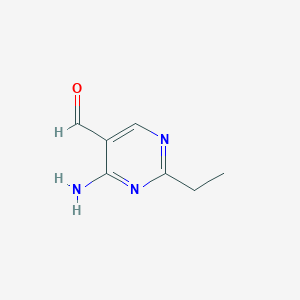
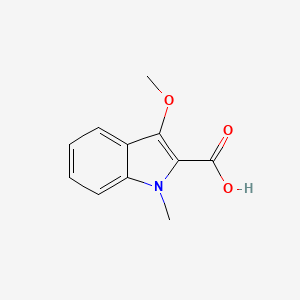
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
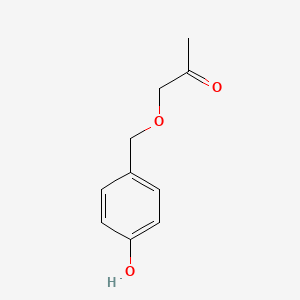
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
